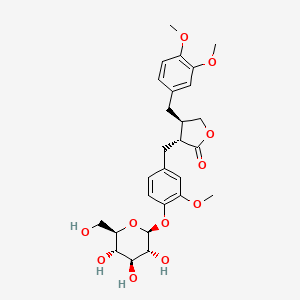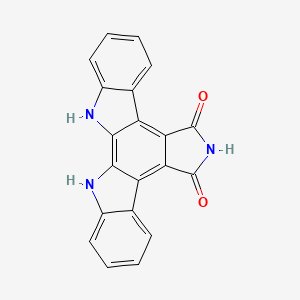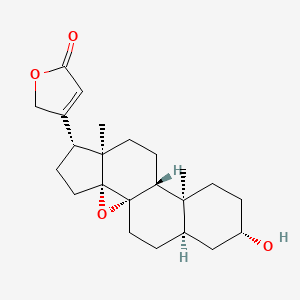
Hidrocloruro de alaproclato
Descripción general
Descripción
El hidrocloruro de alaproclato es un compuesto que fue desarrollado como uno de los primeros inhibidores selectivos de la recaptación de serotonina (ISRS) antidepresivos por Astra AB (ahora AstraZeneca) en la década de 1970 . Actúa como un inhibidor selectivo de la recaptación de serotonina y también se ha encontrado que actúa como un antagonista no competitivo del receptor NMDA . su desarrollo se interrumpió debido a preocupaciones sobre la hepatotoxicidad observada en estudios con animales .
Aplicaciones Científicas De Investigación
El hidrocloruro de alaproclato se ha utilizado en diversas aplicaciones de investigación científica:
Mecanismo De Acción
El hidrocloruro de alaproclato ejerce sus efectos principalmente a través de dos mecanismos:
Inhibición Selectiva de la Recaptación de Serotonina: Inhibe la recaptación de serotonina, aumentando su disponibilidad en la hendidura sináptica y mejorando la neurotransmisión serotoninérgica.
Antagonismo del Receptor NMDA: Actúa como un antagonista no competitivo del receptor NMDA, modulando la neurotransmisión glutamatérgica.
Estos mecanismos involucran objetivos moleculares como el transportador de serotonina y el receptor NMDA .
Análisis Bioquímico
Biochemical Properties
Alaproclate Hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI), meaning it interacts with the serotonin transporter protein, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft . In addition to its SSRI properties, Alaproclate Hydrochloride has been found to act as a non-competitive NMDA receptor antagonist .
Cellular Effects
The increased availability of serotonin due to the inhibition of its reuptake can influence various cellular processes. Serotonin is a key neurotransmitter involved in mood regulation, sleep, appetite, and other physiological processes . By increasing serotonin levels, Alaproclate Hydrochloride can influence these cellular functions .
Molecular Mechanism
Alaproclate Hydrochloride exerts its effects at the molecular level primarily through its interactions with the serotonin transporter protein and the NMDA receptor. By binding to the serotonin transporter, it inhibits the reuptake of serotonin, leading to increased serotonin levels in the synaptic cleft . As a non-competitive NMDA receptor antagonist, Alaproclate Hydrochloride can inhibit the activity of this receptor, which plays a key role in synaptic plasticity and memory function .
Temporal Effects in Laboratory Settings
Like other SSRIs, the therapeutic effects of Alaproclate Hydrochloride are not immediate and may take several weeks to manifest .
Metabolic Pathways
As an SSRI, it is likely metabolized in the liver, like other drugs in this class .
Transport and Distribution
Like other SSRIs, it is likely that it is transported across cell membranes via passive diffusion .
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the synaptic cleft where it can interact with the serotonin transporter .
Métodos De Preparación
La síntesis del hidrocloruro de alaproclato implica varios pasos:
Análisis De Reacciones Químicas
El hidrocloruro de alaproclato experimenta varios tipos de reacciones químicas:
Reducción: Las reacciones de reducción pueden ocurrir, particularmente involucrando al grupo éster.
Sustitución: El compuesto puede sufrir reacciones de sustitución, especialmente involucrando al átomo de cloro en el anillo fenilo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen reactivos de Grignard, bromuro de bromopropionilo y amoníaco . Los principales productos formados a partir de estas reacciones incluyen el alcohol terciario y el intermedio éster .
Comparación Con Compuestos Similares
El hidrocloruro de alaproclato se puede comparar con otros compuestos similares, tales como:
Zimelidina: Otro ISRS temprano con propiedades similares de inhibición de la recaptación de serotonina.
Indalpina: Un ISRS con efectos antidepresivos comparables.
Femoxetina: Un compuesto con actividad similar de ISRS.
El this compound es único en su acción dual como ISRS y antagonista del receptor NMDA, lo que lo distingue de otros ISRS .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-2-methylpropan-2-yl] 2-aminopropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2.ClH/c1-9(15)12(16)17-13(2,3)8-10-4-6-11(14)7-5-10;/h4-7,9H,8,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPAKSOWFKIUFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
60719-82-6 (Parent) | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
292.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463328 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
60719-83-7 | |
| Record name | Alaproclate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60719-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alaproclate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060719837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Alaproclate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALAPROCLATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIH506S9US | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)
